molecular formula C18H26N2O B10967560 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one

Cat. No.: B10967560
M. Wt: 286.4 g/mol
InChI Key: VOEGLPRHVHRZFC-JXMROGBWSA-N
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Description

1-{4-[(E)-3-Phenyl-2-propenyl]piperazino}-1-pentanone is a complex organic compound with a unique structure that includes a piperazine ring substituted with a phenylpropenyl group and a pentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone typically involves the reaction of piperazine with a phenylpropenyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the halide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropenyl group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-(phenylsulfonyl)-4-methyl-1-pentanone
  • (E)-3-phenyl-1-[4-(2-pyrimidinyl)piperazino]-2-propen-1-one

Uniqueness: 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylpropenyl group with a piperazine ring and a pentanone moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C18H26N2O/c1-2-3-11-18(21)20-15-13-19(14-16-20)12-7-10-17-8-5-4-6-9-17/h4-10H,2-3,11-16H2,1H3/b10-7+

InChI Key

VOEGLPRHVHRZFC-JXMROGBWSA-N

Isomeric SMILES

CCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

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